molecular formula C15H11F B14182038 1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene CAS No. 918132-49-7

1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene

Cat. No.: B14182038
CAS No.: 918132-49-7
M. Wt: 210.25 g/mol
InChI Key: MJKFACBZSKHYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a fluorine atom and an ethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene typically involves the following steps:

    Electrophilic Aromatic Substitution: The fluorine atom is introduced into the benzene ring through an electrophilic aromatic substitution reaction.

    Sonogashira Coupling: The ethynyl group is introduced via a Sonogashira coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Sonogashira coupling reactions.

    Copper Co-catalysts: Used in conjunction with palladium catalysts for coupling reactions.

    Fluorinating Agents: Such as fluorine gas or reagents like Selectfluor for introducing fluorine atoms.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene can be compared with other similar compounds to highlight its uniqueness:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

CAS No.

918132-49-7

Molecular Formula

C15H11F

Molecular Weight

210.25 g/mol

IUPAC Name

1-fluoro-2-[2-(4-methylphenyl)ethynyl]benzene

InChI

InChI=1S/C15H11F/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-9H,1H3

InChI Key

MJKFACBZSKHYFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.